molecular formula C21H32N2O4S B14910523 (R)-1-(3-((Tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylic acid

(R)-1-(3-((Tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylic acid

Cat. No.: B14910523
M. Wt: 408.6 g/mol
InChI Key: SXXBOMYDTWGMGV-QGZVFWFLSA-N
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Description

®-1-(3-((Tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylic acid is a complex organic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-((Tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is usually achieved using Boc anhydride in the presence of a base.

    Attachment of the Phenylthio Group: The phenylthio group is introduced via nucleophilic substitution reactions, often using thiophenol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Trifluoroacetic acid (TFA) is often employed for Boc deprotection.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Free amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, ®-1-(3-((Tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylic acid serves as a versatile intermediate for the construction of more complex molecules. Its protected amino group allows for selective reactions without interference.

Biology

This compound can be used in the synthesis of biologically active molecules, including potential drug candidates. The presence of the piperidine ring and the phenylthio group can impart significant biological activity.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological properties, making it a valuable scaffold for drug development.

Industry

In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.

Mechanism of Action

The mechanism of action of ®-1-(3-((Tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylic acid depends on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in various biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-Amino-4-(phenylthio)butyl)piperidine-4-carboxylic acid: Similar structure but without the Boc protection.

    ®-1-(3-((Tert-butoxycarbonyl)amino)-4-(methylthio)butyl)piperidine-4-carboxylic acid: Similar structure with a methylthio group instead of a phenylthio group.

Uniqueness

The presence of the Boc-protected amino group in ®-1-(3-((Tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylic acid provides a unique advantage in synthetic chemistry, allowing for selective reactions and protecting the amino group from unwanted side reactions. The phenylthio group also imparts distinct chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H32N2O4S

Molecular Weight

408.6 g/mol

IUPAC Name

1-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylsulfanylbutyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C21H32N2O4S/c1-21(2,3)27-20(26)22-17(15-28-18-7-5-4-6-8-18)11-14-23-12-9-16(10-13-23)19(24)25/h4-8,16-17H,9-15H2,1-3H3,(H,22,26)(H,24,25)/t17-/m1/s1

InChI Key

SXXBOMYDTWGMGV-QGZVFWFLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCN1CCC(CC1)C(=O)O)CSC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN1CCC(CC1)C(=O)O)CSC2=CC=CC=C2

Origin of Product

United States

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